Product packaging for Bicyclo[4.1.0]heptane, 7-methylene-(Cat. No.:CAS No. 54211-14-2)

Bicyclo[4.1.0]heptane, 7-methylene-

Cat. No.: B14646353
CAS No.: 54211-14-2
M. Wt: 108.18 g/mol
InChI Key: ZCYOKKYPCIRNNW-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane, 7-methylene-, with the molecular formula C8H12 , is a functionalized norcarane derivative of significant interest in advanced organic synthesis. Norcarane, or bicyclo[4.1.0]heptane, is a well-known compound featuring a cyclohexane ring fused with a strained cyclopropane ring . The 7-methylene substituent on this core structure enhances its utility as a versatile synthetic platform. Compounds based on the bicyclo[4.1.0]heptane skeleton can undergo a variety of ring-opening reactions, as the release of the cyclopropyl ring strain (approximately 27.5 kcal/mol) provides a substantial thermodynamic driving force . This property makes bicyclo[4.1.0]heptane derivatives valuable precursors for synthesizing a diverse range of complex molecular architectures, including 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and various fused heterocyclic systems . The reactivity of the methylene group and the strained three-membered ring offers researchers multiple handles for further chemical modification, enabling studies in cyclopropanation chemistry, strain-release driven transformations, and the development of new catalytic methods. This product is intended for research and further chemical characterization and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B14646353 Bicyclo[4.1.0]heptane, 7-methylene- CAS No. 54211-14-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54211-14-2

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

7-methylidenebicyclo[4.1.0]heptane

InChI

InChI=1S/C8H12/c1-6-7-4-2-3-5-8(6)7/h7-8H,1-5H2

InChI Key

ZCYOKKYPCIRNNW-UHFFFAOYSA-N

Canonical SMILES

C=C1C2C1CCCC2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 4.1.0 Heptane, 7 Methylene and Analogous Structures

Core Bicyclo[4.1.0]heptane Framework Construction Strategies

The fundamental bicyclo[4.1.0]heptane skeleton is a fusion of a cyclohexane (B81311) ring and a cyclopropane (B1198618) ring. Its synthesis is most commonly achieved through the cyclopropanation of a cyclohexene (B86901) derivative. Several key methodologies have been developed for this transformation.

Cyclopropanation of Cyclohexene Derivatives via Simmons-Smith Reaction and Variants

The Simmons-Smith reaction is a widely utilized method for converting alkenes into cyclopropanes with high stereospecificity. The reaction typically involves an organozinc carbenoid, which reacts with an alkene in a cheletropic reaction to form the cyclopropane ring. oup.com When applied to cyclohexene, the reaction yields bicyclo[4.1.0]heptane, also known as norcarane (B1199111). oup.com The process is a concerted cycloaddition where the methylene (B1212753) group is delivered to both carbons of the double bond simultaneously, thus preserving the stereochemistry of the starting alkene. oup.com

The classical Simmons-Smith reagent is generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)), which forms an intermediate species, iodomethylzinc iodide (ICH₂ZnI). oup.com

Key Variants of the Simmons-Smith Reaction:

Furukawa Modification: This popular variant uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to higher reactivity and yields. lookchem.com This modification has been extensively used in the synthesis of complex natural products. lookchem.com

Denmark Modification: It has been shown that a chloro-substituted reagent, generated from Et₂Zn and chloroiodomethane (ClCH₂I), is more reactive than the traditional iodo-substituted carbenoid. lookchem.com

Cost-Effective Modifications: Due to the high cost of diiodomethane, alternatives such as dibromomethane or a combination of diazomethane (B1218177) and zinc iodide have been developed. oup.com

A significant feature of the Simmons-Smith reaction is the directing effect of Lewis basic groups, such as hydroxyls, on the substrate. For instance, the cyclopropanation of cyclohexen-1-ol proceeds with high diastereoselectivity, yielding a single diastereomer due to the coordination of the zinc carbenoid to the hydroxyl group. reading.ac.uk

Table 1: Comparison of Simmons-Smith Reaction Variants for Cyclopropanation
VariantReagentsKey Characteristics
Classical Simmons-SmithCH₂I₂ + Zn(Cu)Stereospecific; can be expensive. oup.com
Furukawa ModificationCH₂I₂ + Et₂ZnIncreased reactivity; widely used. lookchem.comreading.ac.uk
Denmark ModificationClCH₂I + Et₂ZnGenerates a more reactive carbenoid species. lookchem.comreading.ac.uk

Carbene and Carbenoid Addition Reactions to Cycloalkenes

A general and fundamental approach to cyclopropane synthesis involves the reaction of a carbene or carbenoid with an alkene. researchgate.netnist.gov Carbenes are neutral, divalent carbon species (R₂C:) that are highly reactive and typically generated in situ. nist.gov The simplest carbene, methylene (:CH₂), can be produced from the decomposition of diazomethane (CH₂N₂) by heat, light, or a copper catalyst. nist.gov

The reaction of a carbene with an alkene is a concerted syn-addition across the double bond, resulting in the formation of a cyclopropane ring while retaining the stereochemistry of the original alkene. nist.gov The application of this reaction to cyclohexene provides a direct route to the bicyclo[4.1.0]heptane framework. researchgate.netnist.gov

In addition to free carbenes, metal-catalyzed reactions involving diazo compounds can be used to generate metal carbenoids, which then perform the cyclopropanation. For example, ruthenium catalysts can facilitate a tandem reaction of diazoalkanes with enynes to produce bicyclo[4.1.0]heptane derivatives. acs.org These reactions proceed through an in situ generated alkylidene-ruthenium catalyst. acs.org

Dichlorocarbene (B158193) Additions for Gem-Dihalocyclopropane Formation

The addition of dihalocarbenes, particularly dichlorocarbene (:CCl₂), to alkenes is a robust method for producing gem-dihalocyclopropanes. chemrxiv.org These compounds are valuable synthetic intermediates. The reaction of dichlorocarbene with cyclohexene yields 7,7-dichlorobicyclo[4.1.0]heptane. chemrxiv.orgoc-praktikum.de

Dichlorocarbene is commonly generated via the α-elimination of a hydrogen halide from a haloform. A standard laboratory procedure involves reacting chloroform (B151607) (CHCl₃) with a strong base, such as potassium t-butoxide. chemrxiv.org However, a more efficient and widely adopted method utilizes phase-transfer catalysis (PTC). chemrxiv.orgnih.gov In the PTC method, a mixture of chloroform and the alkene is treated with a concentrated aqueous solution of sodium hydroxide (B78521) in the presence of a phase-transfer catalyst, such as benzyltriethylammonium chloride. oc-praktikum.de The catalyst facilitates the transfer of hydroxide ions into the organic phase, where the dichlorocarbene is generated and immediately reacts with the alkene. nih.gov This technique is often simpler and provides high yields of the desired gem-dichlorocyclopropane adduct. nih.gov

Regiospecific Synthesis of 7-Methylenebicyclo[4.1.0]heptane

Once the core bicyclic framework is established, the next critical step is the introduction of the exocyclic double bond at the C-7 position to yield the target molecule.

Strategic Approaches for Introducing the Methylene Group at the C-7 Position

The introduction of the C-7 methylene group typically involves the transformation of a functional group at the C-7 position of a bicyclo[4.1.0]heptane precursor.

Wittig Reaction: A primary strategy involves the Wittig reaction on a corresponding ketone precursor, bicyclo[4.1.0]heptan-7-one. The Wittig reaction utilizes a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to convert a carbonyl group into an alkene. beilstein-journals.org This method is a direct and reliable way to form the required exocyclic methylene group. The synthesis of related bicyclic ketones has been reported, indicating the viability of this approach. lookchem.comepa.gov

From gem-Dihalides: An alternative pathway starts from the readily available 7,7-dihalobicyclo[4.1.0]heptanes. Reactions of these gem-dihalides with organolithium reagents (e.g., methyllithium) can lead to the formation of a cyclopropylidene carbene intermediate, which can rearrange to form an allene. metu.edu.tr While this produces a related structure, subsequent isomerization or alternative reaction pathways could potentially yield the desired methylene compound.

Table 2: Key Precursors for C-7 Methylene Group Introduction
PrecursorReagent/MethodTransformation
Bicyclo[4.1.0]heptan-7-oneWittig Reaction (e.g., Ph₃P=CH₂)Direct conversion of C=O to C=CH₂. beilstein-journals.org
7,7-Dihalobicyclo[4.1.0]heptaneOrganolithium ReagentsFormation of carbene/allene intermediates. metu.edu.tr

Precursor Design via Diels-Alder Reactions for Bicyclic Framework Assembly

An elegant strategy for constructing the bicyclo[4.1.0]heptane system involves a two-step sequence starting with a Diels-Alder reaction. The Diels-Alder cycloaddition is a powerful method for forming a six-membered ring, which can serve as the cyclohexene precursor for the subsequent cyclopropanation step. acs.org

This approach allows for the controlled installation of multiple stereocenters and various functional groups onto the cyclohexene ring prior to the formation of the cyclopropane. acs.org For example, an enantiospecific Diels-Alder reaction can be employed to create a chiral cyclohexene, which is then cyclopropanated to yield chiral bicyclo[4.1.0]heptane derivatives, such as those used in the synthesis of nucleoside analogues. researchgate.net This strategic combination of a Diels-Alder reaction followed by cyclopropanation provides a versatile and stereocontrolled entry into complex bicyclo[4.1.0]heptane systems. researchgate.netacs.org

Asymmetric Synthesis and Stereocontrol in Bicyclo[4.1.0]heptane Scaffold Construction

The generation of chiral bicyclo[4.1.0]heptane scaffolds is crucial for their application in medicinal chemistry and as building blocks for complex natural products. Strategies to control stereochemistry involve both the use of chiral catalysts and the diastereoselective transformation of chiral substrates.

Several effective methods have been developed to achieve high levels of stereocontrol in the synthesis of bicyclo[4.1.0]heptane derivatives. These routes often rely on substrate-control, where existing stereocenters direct the formation of new ones, or on reagent-control, where a chiral catalyst or auxiliary dictates the stereochemical outcome.

Key diastereoselective reactions have been instrumental in the synthesis of enantiomerically pure carbocyclic nucleoside analogs built on a bicyclo[4.1.0]heptane template. nih.govacs.org For instance, highly diastereoselective Simmons-Smith cyclopropanation and hydroboration reactions are key steps in an efficient synthesis starting from 1,4-cyclohexanedione (B43130). acs.org Similarly, the asymmetric synthesis of these complex analogs has been achieved through highly diastereoselective allylic oxidation and hydroboration reactions. nih.govacs.org

Asymmetric catalysis provides a more direct approach. The enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives, which serve as versatile intermediates for bicyclo[4.1.0]heptane nucleosides, has been accomplished through asymmetric transfer hydrogenation (ATH) reactions. researchgate.netmdpi.com Another powerful strategy is the catalytic desymmetrization of meso-bicyclo[4.1.0]heptane derivatives. thieme-connect.com This approach has been demonstrated in the first ring-retentive desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones via a formal C(sp²)–H alkylation, yielding products with high enantiomeric ratios. thieme-connect.com

Table 1: Selected Enantioselective and Diastereoselective Routes to Bicyclo[4.1.0]heptane Analogs
Synthetic MethodSubstrate TypeKey TransformationStereochemical OutcomeReference
Substrate-Controlled Diastereoselective SynthesisCyclohexenol with Chiral AuxiliarySimmons-Smith CyclopropanationHigh Diastereoselectivity acs.org
Substrate-Controlled Diastereoselective SynthesisFunctionalized Bicyclo[4.1.0]hepteneAllylic Oxidation & HydroborationHigh Diastereoselectivity nih.govacs.org
Asymmetric CatalysisCyclohexenoneAsymmetric Transfer Hydrogenation (ATH)High Enantioselectivity researchgate.netmdpi.com
Asymmetric Catalysismeso-Bicyclo[4.1.0]hept-3-ene-2,5-dioneCatalytic DesymmetrizationHigh Enantiomeric Ratio (up to 97:3) thieme-connect.com

The development of novel chiral catalysts is central to advancing asymmetric synthesis of bicyclo[4.1.0]heptane systems. These catalysts create a chiral environment that forces the reaction to proceed along a pathway favoring one enantiomer over the other.

A variety of catalyst types have been successfully employed:

Ruthenium Catalysts : Bifunctional ruthenium catalysts, such as those developed by Noyori and coworkers, are highly effective for the asymmetric transfer hydrogenation (ATH) of enones to produce chiral allylic alcohols, which are precursors to bicyclo[4.1.0]heptane systems. mdpi.comuab.cat These catalysts typically feature a chiral diamine and a p-cymene ring as ligands. uab.cat

Organocatalysts : Chiral organocatalysts offer a metal-free alternative. For the desymmetrization of meso-bicyclo[4.1.0]heptane derivatives, dihydroquinine-derived bifunctional tertiary aminosquaramides have proven effective. thieme-connect.com

Cobalt Catalysts : Cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins have emerged as powerful catalysts for asymmetric radical cyclopropanation. nih.gov This metalloradical catalysis approach can be applied to a broad range of alkenes. nih.gov Other cobalt-based systems have also been used for asymmetric cyclopropanation reactions with non-stabilized carbenes generated from gem-dichloroalkanes, achieving high levels of enantioselectivity. dicp.ac.cnnih.gov

Gold and Platinum Catalysts : Asymmetric gold(I)-catalyzed cycloisomerization of 1,6-enynes represents a viable route to chiral oxabicyclo[4.1.0]heptene derivatives. rsc.orgnih.gov Similarly, platinum-catalyzed enantiospecific cycloisomerizations of chiral ethereal 1,6-enynes have been shown to form these oxa-bridged systems. nih.gov

Table 2: Chiral Catalysts for Asymmetric Bicyclo[4.1.0]heptane Synthesis
Catalyst TypeReactionExample Catalyst/LigandReference
Ruthenium ComplexAsymmetric Transfer Hydrogenation (ATH)Noyori's catalysts (chiral diamine/p-cymene ligands) mdpi.comuab.cat
OrganocatalystDesymmetrization of meso-compoundsDihydroquinine-derived aminosquaramide thieme-connect.com
Cobalt ComplexAsymmetric Radical CyclopropanationD₂-symmetric chiral amidoporphyrins nih.gov
Gold(I) ComplexCycloisomerization of 1,6-enynesJohnPhosAu(MeCN)SbF₆ nih.gov
Platinum ComplexCycloisomerization of 1,6-enynes[(C₂H₄)PtCl₂]₂ nih.gov

Synthetic Routes to Heteroatom-Containing Bicyclo[4.1.0]heptane Derivatives

The incorporation of heteroatoms such as nitrogen (aza-) and oxygen (oxa-) into the bicyclo[4.1.0]heptane scaffold significantly broadens the structural diversity and biological relevance of these compounds. nih.gov Specific synthetic strategies have been devised for the efficient construction of these heterocyclic analogs.

Aza-bicyclo[4.1.0]heptane derivatives are important structural motifs in medicinal chemistry. rsc.org A notable modern approach for their synthesis is a transition-metal-free oxidative cyclopropanation of aza-1,6-enynes. rsc.orgrsc.org This method is advantageous due to its operational simplicity, mild conditions, and rapid reaction times, allowing for the formation of four bonds in a single step to produce functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.orgrsc.org

A divergent strategy has been reported for an efficient synthesis of previously inaccessible azabicyclo[4.1.0]heptane building blocks. researchgate.net This approach begins with a common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which is obtained in four steps and can be converted into various bifunctional derivatives through short reaction sequences. researchgate.net

A classic method for preparing the parent 7-azabicyclo[4.1.0]heptane (cyclohexenimine) is the Wenker synthesis. acs.org This involves treating trans-2-aminocyclohexanol with sulfuric acid to form a sulfate ester, which is subsequently cyclized with sodium hydroxide. acs.org The ring-closure proceeds with an inversion of configuration at the substituted carbon atom. acs.org

Table 3: Synthetic Routes to Aza-Bicyclo[4.1.0]heptane Systems
MethodStarting MaterialProduct TypeKey FeaturesReference
Oxidative CyclopropanationAza-1,6-enynesAzabicyclo[4.1.0]heptane-2,4,5-trionesTransition-metal-free, rapid, mild conditions rsc.orgrsc.org
Divergent SynthesisCommon precursor from 1,4-cyclohexanedione6-functionalized 3-azabicyclo[4.1.0]heptanesAccess to diverse building blocks researchgate.net
Wenker Synthesistrans-2-Aminocyclohexanol7-Azabicyclo[4.1.0]heptaneClassic method, stereospecific inversion acs.org

The 7-oxabicyclo[4.1.0]heptane core, also known as cyclohexene oxide, is a versatile building block in organic synthesis. The most fundamental method for its preparation is the epoxidation of a cyclohexene derivative. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which deliver an oxygen atom stereospecifically to the double bond.

Catalytic methods have also been developed. Gold(I) and platinum catalysts can promote the cycloisomerization of 1,6-enynes to afford bicyclo[4.1.0]heptene derivatives, including oxa- and aza- versions. rsc.org Specifically, platinum-catalyzed enantiospecific cycloisomerizations of chiral ethereal 1,6-enynes provide a direct route to chiral oxabicyclo[4.1.0]heptane structures. nih.gov

Furthermore, enzymatic methods can be employed for stereochemical control. The resolution of a mixture of 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers can be accomplished using enzymes like alkaline protease, which selectively hydrolyzes one isomer, allowing for the separation of the desired enantiopure compound. google.com The synthesis of specific, complex derivatives, such as 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil and thymine (B56734), has been achieved starting from L-threo-hex-4-enopyranosides. researchgate.net

Table 4: Synthetic Routes to Oxa-Bicyclo[4.1.0]heptane Derivatives
MethodStarting MaterialProduct TypeKey FeaturesReference
EpoxidationCyclohexene derivative7-Oxabicyclo[4.1.0]heptaneFundamental, stereospecific
Catalytic Cycloisomerization1,6-EnyneOxabicyclo[4.1.0]hepteneAtom-economical, catalyzed by Au(I) or Pt rsc.orgnih.gov
Enzymatic ResolutionRacemic 7-oxabicyclo[4.1.0]heptane-3-carboxylateEnantiopure carboxylate and acidHigh enantiomeric purity google.com
Multi-step SynthesisL-threo-hex-4-enopyranoside2-Oxabicyclo[4.1.0]heptane nucleosidesAccess to complex, biologically relevant analogs researchgate.net

Chemical Reactivity and Transformation Pathways of Bicyclo 4.1.0 Heptane, 7 Methylene Systems

Cyclopropane (B1198618) Ring-Opening Reactions

The inherent strain of the three-membered ring in bicyclo[4.1.0]heptane, 7-methylene- makes it susceptible to cleavage under various conditions, offering a versatile entry point for synthetic transformations.

Transition metals are effective catalysts for the ring-opening of bicyclo[4.1.0]heptane systems. Palladium-catalyzed reactions, in particular, have been studied to elucidate the mechanistic pathways of cyclopropane ring cleavage.

The chloropalladation of 7-methylene-1-phenylbicyclo[4.1.0]heptane in methanol (B129727) serves as a key example. This reaction proceeds via the opening of the cyclopropane ring, leading to the formation of an organopalladium intermediate. doi.org Evidence suggests that this intermediate possesses significant carbonium ion character, highlighting the electrophilic nature of the palladium catalyst in activating the strained ring. doi.orgmedjchem.com The 1,3-chloropalladation of cis-7-methylenebicyclo[4.1.0]heptane has also been investigated, providing insights into the stereochemistry and the formation of η³-allylic palladium complexes. acs.orgdartmouth.edu

Depending on the catalyst and reaction conditions, the polymerization of 7-methylenebicyclo[4.1.0]heptane can proceed through either ring-opening or ring-unopened pathways. For instance, using Cp*₂ZrMe⁺MeB(C₆F₅)₃⁻ as a catalyst at 0 °C results in a ring-unopened homopolymer. acs.org In contrast, copolymerization with ethylene (B1197577) mediated by the same catalyst at room temperature leads to a polyethylene (B3416737) capped by a ring-opened fragment of the bicyclic monomer. acs.org

Table 1: Transition-Metal-Catalyzed Reactions of Bicyclo[4.1.0]heptane, 7-methylene- Derivatives

SubstrateCatalyst/ReagentsProduct TypeKey FindingsReference(s)
7-Methylene-1-phenylbicyclo[4.1.0]heptanePdCl₂(MeCN)₂ / MeOHOrganopalladium intermediateRing-opening occurs with the formation of an intermediate having carbonium ion character. doi.orgmedjchem.com
cis-7-Methylenebicyclo[4.1.0]heptane(COD)PdCl₂η³-Allylic palladium complexLeads to 1,3-chloropalladation products. acs.orgdartmouth.edu
7-Methylenebicyclo[4.1.0]heptaneCp₂ZrMe⁺MeB(C₆F₅)₃⁻Ring-unopened homopolymerPolymerization occurs without cleavage of the cyclopropane ring. acs.org
7-Methylenebicyclo[4.1.0]heptane & EthyleneCp₂ZrMe⁺MeB(C₆F₅)₃⁻Ring-opened copolymerCopolymerization results in a polyethylene chain terminated by a ring-opened bicyclic unit. acs.org

Radical reactions provide an alternative pathway for the cleavage of the cyclopropane ring in bicyclo[4.1.0]heptane systems. The regioselectivity of the ring fission is often governed by stereoelectronic factors and the stability of the resulting radical intermediates.

In a related system, the lithium-in-ammonia-mediated ring opening of 7-methylenebicyclo[4.1.0]heptan-2-one demonstrates the principles of radical-mediated fission. ucl.ac.uk This reaction can lead to products derived from the cleavage of either the exocyclic or the endocyclic bond of the cyclopropane ring. Cleavage of the endocyclic bond is facilitated by the formation of a more stable allylic radical, resulting in cycloheptyl derivatives. ucl.ac.uk The thermal rearrangement of polymers derived from 7-methylenebicyclo[4.1.0]heptane is also proposed to proceed through a radical pathway, involving the homolytic cleavage of a carbon-carbon bond in the three-membered ring to generate biradical species. researchgate.netlookchem.com

Rearrangement Reactions

Bicyclo[4.1.0]heptane, 7-methylene- and its derivatives are prone to various rearrangement reactions, often driven by the release of ring strain. These transformations, which include pericyclic reactions and sigmatropic shifts, are fundamental to synthetic organic chemistry.

The thermal vinylcyclopropane-cyclopentene rearrangement is a characteristic reaction of vinyl-substituted cyclopropanes. In the context of the bicyclo[4.1.0]heptane framework, this rearrangement provides a route to fused bicyclic systems. The gas-phase thermal rearrangement of 1-ethenylbicyclo[4.1.0]heptane at 338°C yields bicyclo[4.3.0]non-1(9)-ene. nih.gov

Stereochemical studies using deuterated analogs have shown that this rearrangement proceeds through both suprafacial and antarafacial pathways with respect to the allyl moiety. nih.govacs.org The reaction involving 1-ethenyl-7-exo-phenylbicyclo[4.1.0]heptane at 220 °C also shows a preference for the suprafacial pathway (85%) over the antarafacial one (15%). capes.gov.br The antarafacial pathway is thought to involve a "semicircular" diradical conformation. capes.gov.br These findings often challenge the predictions of orbital symmetry conservation, suggesting the involvement of non-concerted, diradical intermediates. researchgate.net

Table 2: Stereochemistry of Thermal Vinylcyclopropane-Cyclopentene Rearrangement

ReactantTemperatureProductPathway DistributionReference(s)
1-(2'-(E)-d-ethenyl)bicyclo[4.1.0]heptane338 °C8-d-bicyclo[4.3.0]non-1(9)-ene79% Suprafacial, 21% Antarafacial nih.gov
1-Ethenyl-7-exo-phenylbicyclo[4.1.0]heptane220 °C7-exo-phenylbicyclo[4.3.0]non-1(9)-ene85% Suprafacial, 15% Antarafacial capes.gov.br

The vinylcyclopropane-cyclopentene rearrangement is a classic example of a doi.orgucl.ac.uk sigmatropic shift. researchgate.net The mechanistic interpretation of these rearrangements in bicyclo[4.1.0]heptane systems often invokes the formation of short-lived, conformationally flexible diradical intermediates rather than concerted pericyclic pathways. researchgate.net This is supported by the observed stereochemical outcomes that are not always consistent with the rules of orbital symmetry conservation. capes.gov.brresearchgate.net

Computational studies on related systems, such as the rearrangement of bicyclo[4.2.0]octa-2,4-diene, have compared the energy barriers for concerted versus stepwise, biradical-mediated doi.orgmedjchem.com sigmatropic shifts. These studies indicate that stepwise pathways can be competitive with or even favored over concerted ones, particularly when substituents can stabilize the radical intermediates. researchgate.net These theoretical models support the experimental observations for rearrangements within the bicyclo[4.1.0]heptane framework, where the formation of bicyclo[4.1.0]hept-2-ene from other precursors can occur via a doi.orgucl.ac.uk-sigmatropic shift. researchgate.net

The bicyclo[4.1.0]heptane, 7-methylene- monomer can be polymerized to create materials with unique properties, and these polymers can themselves undergo further rearrangements. The alternating copolymer of ethylene and 7-methylenebicyclo[4.1.0]heptane, synthesized using a cobalt complex, undergoes a notable thermal rearrangement. lookchem.comacs.orgfigshare.com

Heating this copolymer leads to a structural transformation into a polymer containing a poly(2-cyclohexyl-1,3-butadiene) repeating unit. lookchem.com The proposed mechanism for this rearrangement involves the homolytic cleavage of the cyclopropane ring's internal C-C bond, forming a biradical species. lookchem.com Subsequently, a hydrogen atom is abstracted from an adjacent methylene (B1212753) group in the polymer backbone by the radical within the six-membered ring. This process results in the formation of a carbon-carbon double bond in the main chain of the polymer. lookchem.com This radical-mediated pathway is supported by thermal studies on model compounds like 7,7-dimethylbicyclo[4.1.0]heptane, which isomerizes to 1-isopropylcyclohexene under similar conditions. lookchem.com

Hydroaminoalkylation Reactions of Methylenecyclopropanes

The hydroaminoalkylation of methylenecyclopropanes, including Bicyclo[4.1.0]heptane, 7-methylene-, represents a significant carbon-carbon bond-forming strategy. This transformation allows for the direct functionalization of otherwise inert C-H bonds.

Titanium-Catalyzed Hydroaminoalkylation

Titanium complexes have been identified as effective catalysts for the intermolecular hydroaminoalkylation of methylenecyclopropanes. researchgate.netresearchgate.net The catalytic cycle is proposed to involve the formation of a catalytically active titanaaziridine intermediate from the reaction of a titanium precursor with a secondary amine. researchgate.netnih.gov This intermediate then undergoes insertion of the methylenecyclopropane (B1220202) into the Ti-C bond, which is the key C-C bond-forming step. researchgate.netnih.gov

In a specific example, the reaction of 7-methylenebicyclo[4.1.0]heptane with N-benzylaniline is catalyzed by a titanium complex, leading to the hydroaminoalkylation product. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations have been employed to understand the mechanism and explain the observed selectivities in these reactions. researchgate.net The calculations suggest that the insertion of the methylenecyclopropane into the Ti-C bond of the titanaaziridine is a crucial step that dictates the final product structure. researchgate.net

Table 1: Titanium-Catalyzed Hydroaminoalkylation of 7-methylenebicyclo[4.1.0]heptane
Reactant 1Reactant 2Catalyst SystemReaction TypeKey Intermediate
7-methylenebicyclo[4.1.0]heptaneN-benzylanilineTitanium ComplexIntermolecular HydroaminoalkylationTitanaaziridine
This table summarizes a specific titanium-catalyzed hydroaminoalkylation reaction involving a bicyclo[4.1.0]heptane system. researchgate.netresearchgate.net

Regio- and Stereoselective Outcomes in Hydroaminoalkylation

The hydroaminoalkylation of 7-methylenebicyclo[4.1.0]heptane exhibits notable regio- and stereoselectivity. researchgate.net Theoretical calculations comparing the transition states for the formation of linear versus branched products indicate a strong preference for the linear isomer. researchgate.net The activation barrier for the linear insertion product is calculated to be significantly lower than that for the branched product. researchgate.net

This preference is attributed to steric interactions in the transition state. researchgate.net In the transition state leading to the branched product, the α-substituent of the amine and the bicyclic framework of the methylenecyclopropane are in close spatial proximity, resulting in destabilizing steric repulsion. researchgate.net This steric clash outweighs other electronic effects, thereby favoring the pathway that leads to the linear product, where such unfavorable interactions are minimized. researchgate.net Consequently, in catalytic reactions, the linear insertion product is obtained with high selectivity. researchgate.net

Oxidative Transformations and Enzymatic Reactivity

The bicyclo[4.1.0]heptane framework is a substrate for various oxidative enzymes, leading to a range of transformation products. These reactions are of interest for understanding enzymatic mechanisms and for potential applications in biocatalysis.

Enzyme-Catalyzed Oxidation of Bicyclo[4.1.0]heptane Analogs

Bicyclo[4.1.0]heptane, also known as norcarane (B1199111), and its derivatives are utilized as mechanistic probes in oxidation studies catalyzed by iron-containing enzymes. researchgate.netufl.eduacs.org A spectrum of enzymes, including cytochrome P450 isozymes (like CYP2B1 and CYP2E1) and diiron enzymes such as soluble methane (B114726) monooxygenase (sMMO) and toluene (B28343) monooxygenase (ToMO), have been shown to oxidize the norcarane skeleton. researchgate.netufl.edu The primary oxidation products are typically hydroxylated compounds. researchgate.net

Furthermore, functionalized analogs like exo-bicyclo[4.1.0]heptane-7-methanol serve as substrates for other enzymes. rsc.org Horse liver alcohol dehydrogenase, in the presence of NAD+, oxidizes this substrate, which can lead to the irreversible inactivation of the enzyme. rsc.org

Desaturase Reactions and Product Complexity

A significant finding in the enzyme-catalyzed oxidation of norcarane is the concurrent activity of desaturase reactions. researchgate.netufl.eduacs.org Besides hydroxylation, iron-containing enzymes also catalyze the formation of unsaturated products, namely 2-norcarene and 3-norcarene. researchgate.netnih.gov These desaturation products can account for a substantial portion of the total oxidized products, in some cases up to half. researchgate.netufl.edu

The complexity of the reaction mixture is further increased by the secondary oxidation of the initially formed norcarenes. researchgate.netacs.orgnih.gov These subsequent reactions produce a diverse array of over 20 different oxidation products, including various epoxides and allylic alcohols. researchgate.netnih.gov This product complexity complicates the use of norcarane as a simple mechanistic probe, as products previously attributed to direct rearrangement pathways may coelute with or be derived from these secondary oxidation cascades. researchgate.netufl.edu

Table 2: Products from Enzyme-Catalyzed Oxidation of Norcarane (Bicyclo[4.1.0]heptane)
Enzyme ClassExample EnzymesPrimary Product TypesDesaturation ProductsSecondary Oxidation Products
Cytochrome P450CYP2B1, CYP2E1Hydroxylated norcaranes2-Norcarene, 3-NorcareneEpoxides, Allylic alcohols
Diiron MonooxygenasessMMO, ToMOHydroxylated norcaranes2-Norcarene, 3-NorcareneEpoxides, Allylic alcohols
This table outlines the major product classes resulting from the oxidation of the bicyclo[4.1.0]heptane core by different enzyme systems. researchgate.netufl.edunih.gov

Bioorthogonal Reaction Investigations Involving Bicyclo[4.1.0]heptane Derivatives

Bioorthogonal chemistry involves reactions that can proceed within a living system without interfering with native biological processes. escholarship.org The unique reactivity of strained ring systems makes them valuable tools in this field.

Recent investigations have explored the use of Bicyclo[4.1.0]heptane derivatives for bioorthogonal applications. google.com Specifically, bicyclo[4.1.0]heptane nitrosourea (B86855) derivatives have been developed for use in bioorthogonal reactions. google.com The inherent ring strain of the bicyclo[4.1.0]heptane structure makes its unsaturated derivatives, such as those containing an alkene or a strained alkyne, highly reactive partners in certain cycloaddition reactions. google.com

One of the most prominent bioorthogonal reactions is the inverse electron demand Diels-Alder (IED-DA) reaction between a strained dienophile and an electron-deficient diene, such as a 1,2,4,5-tetrazine. google.com Strained alkenes, including derivatives of the bicyclo[4.1.0]heptane system, are particularly effective dienophiles in these reactions due to their high reactivity, which allows for rapid and selective coupling even at low concentrations in complex biological media. google.com This reaction is highly specific and proceeds rapidly, forming a stable adduct and releasing nitrogen gas. google.com

Table 3: Bioorthogonal Reaction Components Involving Bicyclo[4.1.0]heptane Derivatives
Reaction TypeBicyclo[4.1.0]heptane RoleExemplary DerivativeReaction Partner (Diene)Key Feature
Inverse Electron Demand Diels-Alder (IED-DA)Strained DienophileBicyclo[4.1.0]heptane nitrosourea derivative1,2,4,5-TetrazineHigh reactivity due to ring strain, enabling rapid and specific ligation in biological systems.
This table describes the role of bicyclo[4.1.0]heptane derivatives in bioorthogonal chemistry. google.com

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Cyclopropane (B1198618) Ring Transformations

The cyclopropane ring in bicyclo[4.1.0]heptane derivatives often behaves similarly to an unsaturated olefinic moiety due to its electronic structure, readily forming coordinate bonds with transition metals. nih.gov Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these transformations. For instance, the rearrangement of bicyclic cyclopropane derivatives to monocyclic compounds catalyzed by platinum salts proceeds through three main steps:

Oxidative Addition: The platinum metal center adds to the cyclopropane ring, forming a four-membered platinacyclobutane intermediate. nih.govacs.org

Platinacyclobutane Ring Cleavage: This is followed by the cleavage of a platinum-carbon bond, leading to the opening of the platinacyclobutane ring. This step is often heterolytic in nature. nih.govacs.org

Protodeplatination or Demetallation: The final step involves either a direct proton transfer to a carbon atom of the cyclopropane ring, causing the detachment of the metal, or a concerted 1,2-hydrogen shift and demetallation to yield the final product. nih.govacs.org

The specific pathway and resulting products are highly dependent on the substituents present on the bicyclic framework. nih.govacs.org For example, a hydroxyl group at the bridgehead can promote the formation of keto compounds. nih.gov

Stereochemical Outcomes and Regioselectivity Determinants in Synthetic Reactions

The stereochemistry and regioselectivity of reactions involving bicyclo[4.1.0]heptane, 7-methylene- are critical determinants of the final product structure. In carbene addition reactions to form the bicyclo[4.1.0]heptane system, the stereochemistry of the starting alkene is typically retained in the cyclopropane ring of the product. lumenlearning.com For instance, the reaction of a cis-alkene with a carbene source like diazomethane (B1218177) will yield a cis-substituted cyclopropane. lumenlearning.com

In reactions involving nucleophilic attack, the regioselectivity can be influenced by the nature of the substituents and the reaction conditions. A highly regio- and stereoselective synthetic approach has been developed for the modular construction of functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediates, which are precursors to carbocyclic nucleoside analogues. acs.org Key steps in achieving this high degree of control include highly diastereoselective allylic oxidation and hydroboration reactions. acs.org

The table below summarizes the stereochemical and regioselective aspects of key reactions.

Reaction TypeReagentsKey OutcomeRef
Carbene AdditionAlkene, DiazomethaneRetention of alkene stereochemistry in the cyclopropane ring. lumenlearning.com
FunctionalizationBicyclo[4.1.0]heptane precursorsHigh regio- and stereoselectivity achieved through diastereoselective allylic oxidation and hydroboration. acs.org
Ring OpeningLithium in liquid ammoniaCleavage of the exocyclic bond is favored due to stereoelectronic control, but endocyclic bond cleavage can also occur. ucl.ac.uk

Characterization of Reactive Intermediates, including Carbonium Ion Character

The study of reactive intermediates is crucial for understanding the reaction pathways of bicyclo[4.1.0]heptane, 7-methylene-. Evidence points to the formation of organopalladium species with significant carbonium ion character during cyclopropane ring-opening reactions. For example, the chloropalladation of 7-methylene-1-phenylbicyclo[4.1.0]heptane in methanol (B129727) provides strong evidence for such an intermediate. doi.orgconnectedpapers.com

Furthermore, solvolysis reactions of bicyclo[4.1.0]hept-2-yl derivatives have been shown to proceed through non-classical bicyclobutenium ions . scholaris.ca These cationic intermediates can undergo degenerate rearrangements before being trapped by a nucleophile. scholaris.ca The ratio of cis- to trans- products can provide insight into the structure and reactivity of these delocalized cations. scholaris.ca In some enzymatic reactions, the formation of radical intermediates has been proposed, although their lifetimes are often too short to be directly observed. researchgate.net

Kinetic Studies of Bicyclo[4.1.0]heptane Reactivity

Kinetic studies provide quantitative insights into the reactivity of bicyclo[4.1.0]heptane systems. For example, the kinetics of dichlorocarbene (B158193) addition to substituted cyclohexenes to form 7,7-dichloro-bicyclo[4.1.0]-heptane derivatives have been investigated under phase-transfer catalysis conditions. ijcmas.com These studies examine the influence of various parameters, such as stirring speed, substrate concentration, and the concentration of the base, on the reaction rate constants. ijcmas.com Typically, pseudo-first-order kinetics are observed, and the rate constants can be determined by monitoring the formation of the product over time using techniques like gas chromatography. ijcmas.com

The table below presents a summary of factors influencing the kinetics of dichlorocarbene addition.

ParameterEffect on Reaction RateRef
Stirring SpeedRate increases with stirring speed up to a certain point, indicating the reaction is initially under mass-transfer control. ijcmas.com
Substrate ConcentrationPseudo-first order rate constants may decrease with increasing substrate concentration due to a decrease in available catalytic active sites. ijcmas.com
Base ConcentrationReaction rate increases significantly with an increase in the basicity of the hydroxide (B78521) ion. ijcmas.com

Application of Radical Clock Substrates for Mechanistic Probing

Bicyclo[4.1.0]heptane and its derivatives, often referred to as norcarane (B1199111), are widely used as radical clock substrates to probe reaction mechanisms, particularly in enzymatic oxidations. researchgate.netufl.eduresearchgate.net The principle behind a radical clock is that a substrate is designed to undergo a characteristic structural rearrangement if a radical intermediate is formed. The rate of this rearrangement is known, and by analyzing the product distribution (rearranged vs. unrearranged products), the lifetime of the transient radical intermediate can be estimated.

For instance, in studies of alkane hydroxylases, norcarane is used to differentiate between enzymatic mechanisms. researchgate.net The observation of rearranged products like 3-(hydroxymethyl)cyclohexene is indicative of a radical intermediate. researchgate.netufl.edu The ratio of this rearranged product to unrearranged products like 2-norcaranol allows for the calculation of the radical's lifetime. researchgate.net These studies have revealed that different classes of enzymes, such as AlkB and cytochrome P450, have mechanistically distinguishable radical lifetimes. researchgate.net However, it is important to consider that desaturase reactions can sometimes complicate the product analysis when using norcarane as a mechanistic probe. ufl.edu

Theoretical and Computational Chemistry of Bicyclo 4.1.0 Heptane, 7 Methylene Systems

Quantum Chemical Calculations of Molecular Structures and Conformational Landscapes

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational flexibility of bicyclo[4.1.0]heptane, 7-methylene-, and its derivatives. These methods allow for the determination of stable conformers and the energy barriers between them, which are crucial for understanding the molecule's reactivity.

For instance, studies on related bicyclo[4.1.0]heptane systems have utilized quantum chemical calculations to understand their conformational preferences. In the case of 1,1',6,6'-tetraaza-7,7'-bi(bicyclo[4.1.0]heptane), a combination of gas-phase electron diffraction (GED), X-ray diffraction (XRD), and NMR data with quantum chemical calculations was used to determine its molecular structure in various phases. dntb.gov.uaresearchgate.net Similarly, for 1,6-diazabicyclo[4.1.0]heptanes, B3LYP/6-31G* calculations have shown that the chair, half-chair, and boat conformations have similar energies, with stereoelectronic interactions stabilizing these conformations. researchgate.net While these studies are on substituted analogs, the methodologies are directly applicable to understanding the conformational landscape of bicyclo[4.1.0]heptane, 7-methylene-. The cyclohexane (B81311) ring in the parent bicyclo[4.1.0]heptane can adopt chair, boat, and twist-boat conformations, and the presence of the 7-methylene group is expected to influence the relative energies of these conformers.

Density Functional Theory (DFT) Applications to Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of reactions involving bicyclo[4.1.0]heptane, 7-methylene-, due to its balance of computational cost and accuracy. DFT calculations can map out reaction pathways, identify transition states, and predict product distributions.

A notable application of DFT is in studying the Ti-catalyzed hydroaminoalkylation of 7-methylenebicyclo[4.1.0]heptane. researchgate.netresearchgate.net DFT calculations were used to explore the insertion of the methylenecyclopropane (B1220202) into a Ti-C bond of titanaaziridines, which are key intermediates in the catalytic cycle. researchgate.netresearchgate.net These calculations helped to explain the observed regioselectivity of the reaction by comparing the energies of the transition states leading to linear versus branched products. researchgate.netresearchgate.net The calculations revealed that steric repulsion between the catalyst's ligands and the bicyclic skeleton of the substrate in the transition state for the branched product formation makes the linear insertion pathway more favorable. researchgate.net

Furthermore, DFT has been employed to study the rearrangement reactions of bicyclic derivatives of cyclopropane (B1198618) catalyzed by platinum salts. nih.gov These studies provide a framework for understanding how transition metals can mediate the ring-opening and rearrangement of the strained cyclopropane ring in bicyclo[4.1.0]heptane systems.

Analysis of Electronic Structure, Orbital Interactions, and Strain Energy in Bicyclic Systems

The reactivity of bicyclo[4.1.0]heptane, 7-methylene- is intrinsically linked to its electronic structure, the interactions between its orbitals, and the inherent strain in the bicyclic system. The fusion of a cyclopropane ring to a cyclohexane ring introduces significant ring strain, which is a driving force for many of its reactions.

The strain energy of the parent bicyclo[4.1.0]heptane is estimated to be around 15–20 kcal/mol. This strain arises from angle distortion in the three-membered ring and eclipsing interactions. The exocyclic double bond in 7-methylenebicyclo[4.1.0]heptane introduces additional strain and unique electronic features. The Walsh orbitals of the cyclopropane ring can interact with the π-system of the methylene (B1212753) group, influencing the molecule's reactivity. This interaction is a form of σ-π conjugation.

Computational studies on related systems, such as the oxygenation of bicyclo[n.1.0]alkanes by dioxiranes, have shown that hyperconjugative interactions between the Walsh orbitals of the cyclopropane ring and the σ* orbitals of adjacent C-H bonds can activate these bonds towards hydrogen atom transfer. semanticscholar.org This type of orbital interaction is crucial for understanding the selectivity of reactions at positions alpha to the cyclopropane ring.

The table below presents calculated strain energies for a selection of bicyclic hydrocarbons, illustrating the significant strain present in such systems.

CompoundStrain Energy (kcal/mol)
Bicyclo[1.1.0]butane66.4
Bicyclo[2.1.0]pentane55.0
Bicyclo[3.1.0]hexane39.9
Bicyclo[4.1.0]heptane 27.6
Bicyclo[2.2.0]hexane50.8
Data sourced from computational studies on hydrocarbon strain energies.

Computational Modeling of Stereoelectronic Effects and Their Influence on Reactivity

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the properties and reactivity of a molecule, are critical in understanding the behavior of bicyclo[4.1.0]heptane, 7-methylene-. Computational modeling is an indispensable tool for dissecting these effects.

The orientation of the cyclopropane ring relative to the rest of the molecule dictates the stereochemical outcome of many reactions. For example, in the radical ring-opening of 7-methylenebicyclo[4.1.0]heptan-2-one with lithium in liquid ammonia, stereoelectronic control dictates the cleavage of the exocyclic bond. ucl.ac.uk The alignment of the radical orbital with the bonds of the cyclopropane ring determines which bond is preferentially broken.

Furthermore, computational studies on the oxygenation of bicyclo[4.1.0]heptane derivatives have highlighted the importance of stereoelectronic effects in directing hydroxylation to specific C-H bonds. semanticscholar.org The diastereoselectivity of these reactions is rationalized by the stabilizing hyperconjugative interactions between the developing radical center and the Walsh orbitals of the cyclopropane ring, which are highly dependent on the stereochemical arrangement. semanticscholar.org These computational models can predict the most reactive sites and the stereochemical course of reactions, guiding synthetic efforts.

Synthesis and Reactivity of Advanced Bicyclo 4.1.0 Heptane, 7 Methylene Derivatives and Analogs

Design and Synthesis of Novel Functionalized Bicyclo[4.1.0]heptane Scaffolds

The construction of functionalized bicyclo[4.1.0]heptane scaffolds is a cornerstone for the development of more complex molecular architectures. Various synthetic strategies have been developed to achieve this, often focusing on the formation of the strained cyclopropane (B1198618) ring.

A widely employed method is the Corey-Chaykovsky cyclopropanation . This reaction has been successfully used to generate functionalized bicyclo[4.1.0]heptane derivatives from masked o-benzoquinones (MOBs) with regioselectivity. researchgate.netresearchgate.net Another powerful technique is the cobalt-catalyzed dual C(sp³)-H activation , which provides a novel route to bicyclo[4.1.0]heptanes. exlibrisgroup.comnih.govlookchem.comconsensus.app This method is significant for its efficiency and the use of a cost-effective metal catalyst. lookchem.com

Palladium-catalyzed intramolecular coupling and cyclization reactions also offer a pathway to these scaffolds. For instance, the diastereoselective synthesis of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes can be achieved through the palladium-catalyzed reaction of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. acs.org Furthermore, a transition-metal-free approach for the oxidative cyclopropanation of aza-1,6-enynes has been developed, leading to the formation of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step under mild conditions. rsc.orgrsc.org

The synthesis of aza-bicyclo[4.1.0]heptane derivatives, which are important in medicinal chemistry, can be achieved through a two-step process involving the reaction of cyclohexene (B86901) oxide with methylamine, followed by cyclization. google.com

MethodStarting MaterialKey Reagents/CatalystProductKey Features
Corey-Chaykovsky CyclopropanationMasked o-benzoquinones (MOBs)Sulfur ylideFunctionalized bicyclo[4.1.0]heptane derivativesRegioselective. researchgate.netresearchgate.net
Cobalt-Catalyzed C-H ActivationAliphatic amidesCobalt catalystBicyclo[4.1.0]heptanesDual C(sp³)-H activation. exlibrisgroup.comnih.govlookchem.com
Palladium-Catalyzed Coupling-Cyclization3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione and β-styryl bromidesPd(PPh₃)₄, Ag₂CO₃2-Styryl-substituted bicyclo[4.1.0]hept-3-enesDiastereoselective. acs.org
Transition-Metal-Free Oxidative CyclopropanationAza-1,6-enynes-Azabicyclo[4.1.0]heptane-2,4,5-trionesFour bond formations in a single step. rsc.orgrsc.org

Strategies for Functionalization at the 7-Methylene Moiety and its Derivatives

The exocyclic double bond of the 7-methylene group in bicyclo[4.1.0]heptane serves as a versatile platform for introducing a wide range of functional groups.

One notable strategy is hydroaminoalkylation . Titanium-catalyzed hydroaminoalkylation of 7-methylenebicyclo[4.1.0]heptane with amines like N-benzylaniline allows for the introduction of aminoalkyl groups. researchgate.netresearchgate.net This reaction proceeds via the insertion of the methylenecyclopropane (B1220202) into a Ti-C bond of a titanaaziridine intermediate. researchgate.net

Copolymerization reactions also provide a means to functionalize this moiety. The alternating copolymerization of 7-methylenebicyclo[4.1.0]heptane with carbon monoxide, initiated by optically active palladium complexes, yields optically active polyketones. elsevierpure.com Similarly, cobalt complexes can promote the alternating copolymerization of ethylene (B1197577) with 7-methylenebicyclo[4.1.0]heptane, resulting in a polymer with a highly regulated structure. researchgate.netacs.orgoup.com This copolymer can undergo a thermally induced ring-opening reaction to generate a new polymer containing a trisubstituted C=C bond in the main chain. researchgate.net

Synthesis of Polycyclic Structures Incorporating the Bicyclo[4.1.0]heptane Unit

The rigid bicyclo[4.1.0]heptane framework is an excellent building block for the synthesis of more complex polycyclic systems, particularly in the realm of nucleoside analogues. These analogues are of significant interest due to their potential antiviral activities.

A new class of carbocyclic nucleoside analogues has been developed based on a bicyclo[4.1.0]heptane scaffold, which acts as a pseudosugar pattern. researchgate.netnih.govacs.orgacs.org The synthesis of these compounds often starts from readily available materials like 1,4-cyclohexanedione (B43130). researchgate.netnih.govacs.org The synthetic route typically involves the construction of a functionalized bicyclo[4.1.0]heptane intermediate, followed by the stepwise assembly of various nucleobases onto this scaffold. nih.gov For instance, a pivotal azide (B81097) intermediate derived from a bicyclo[4.1.0]heptane alcohol can be used to construct thymine (B56734) and guanine (B1146940) nucleobases or to assemble 1,2,3-triazoles via cycloaddition reactions. nih.govacs.org

The development of efficient synthetic strategies to construct bridged bicyclic systems is a long-standing challenge in organic chemistry. A type II [5 + 2] cycloaddition reaction has been developed that provides a direct method for constructing highly functionalized bridged bicyclo[m.n.1] systems, including those containing the bicyclo[4.1.0]heptane core. researchgate.net

Exploration of Chiral Bicyclo[4.1.0]heptane Systems and Enantiopure Derivatives

The synthesis of enantiomerically pure bicyclo[4.1.0]heptane derivatives is crucial for their application in medicinal chemistry and as chiral ligands in asymmetric catalysis.

Several strategies have been developed to achieve enantioselective synthesis. One approach involves the use of chiral auxiliaries . For example, the asymmetric synthesis of nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold has been accomplished starting from 1,4-cyclohexanedione by employing a dihydrobenzoin moiety as a chiral auxiliary. acs.org

Asymmetric catalysis is another powerful tool. The enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives, which are precursors to bicyclo[4.1.0]heptane systems, has been achieved through asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts. nih.gov Gold(I)-catalyzed asymmetric cycloisomerization of 1,6-enynes has also been used to synthesize chiral bicyclo[4.1.0]heptene derivatives with high enantioselectivity. nih.govrsc.org Furthermore, the catalytic desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones, a ring-retentive process, has been reported for the first time, providing access to enantioenriched bicyclo[4.1.0]heptane derivatives. thieme-connect.combohrium.com

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Natural Product and Drug Molecule Synthesis

The rigid, bicyclic framework of Bicyclo[4.1.0]heptane, 7-methylene- and its derivatives serve as a strategic starting point for the construction of complex molecular architectures found in natural products and pharmaceuticals. The inherent strain of the cyclopropane (B1198618) ring can be harnessed to drive specific chemical transformations, allowing for the stereocontrolled introduction of functional groups.

A notable example is the use of a substituted 1-aryl-7-methylene bicyclo[4.1.0]heptane as a key precursor in the synthesis of analogues of colchicine (B1669291). nih.gov Colchicine, a tricyclic alkaloid, is known for its antimitotic activity and has been used in the treatment of gout. The synthesis of its analogues is of significant interest for developing new therapeutic agents. In this context, palladium-mediated ring homologation reactions of the bicyclo[4.1.0]heptane derivative are employed to construct the seven-membered B-ring characteristic of the colchicine scaffold. nih.gov This approach highlights the role of the bicyclic system in facilitating the assembly of intricate polycyclic structures.

The general strategy involves the synthesis of the 1-aryl-7-methylenebicyclo[4.1.0]heptane precursor from a corresponding 1-arylcyclohexenone through carbene addition and subsequent dehydrohalogenation. nih.gov This versatile intermediate can then undergo palladium-catalyzed ring expansion to yield the desired tropolone (B20159) C-ring, a core feature of colchicine.

Development of Bioactive Compounds and Pharmaceutically Relevant Scaffolds Based on Bicyclo[4.1.0]heptane

The bicyclo[4.1.0]heptane core is a recurring motif in various bioactive natural products, making its derivatives, including Bicyclo[4.1.0]heptane, 7-methylene-, attractive scaffolds for drug discovery. The conformational rigidity of this bicyclic system can lead to higher binding affinity and selectivity for biological targets.

An in silico study has investigated the potential of Bicyclo[4.1.0]heptane, 7-methylene- as a therapeutic agent for Alzheimer's disease. acs.org This computational analysis revealed that the compound exhibits a notable binding affinity for key enzymes implicated in the pathology of the disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE1). The binding affinities are presented in the table below.

Target EnzymeBinding Affinity (kcal/mol)
Acetylcholinesterase (AChE)-8.8
Butyrylcholinesterase (BChE)-8.0
β-secretase 1 (BACE1)-7.3

These computational findings suggest that the Bicyclo[4.1.0]heptane, 7-methylene- scaffold could serve as a basis for the design of novel inhibitors for these neurologically important enzymes.

Furthermore, derivatives of Bicyclo[4.1.0]heptane, 7-methylene- have been identified in plant extracts with potential pharmacological activities. For instance, it has been detected in the chloroform (B151607) extract of Ehretia laevis Roxb., a plant whose extracts are being investigated for their potential to inhibit Maternal Embryonic Leucine Zipper Kinase (MELK), a target in cancer therapy. wikipedia.org

Applications in Polymer Chemistry: Alternating Copolymerization and Controlled Architectures

Bicyclo[4.1.0]heptane, 7-methylene- has emerged as a valuable monomer in polymer chemistry, particularly in the synthesis of polymers with controlled architectures and functionalities. Its strained ring system and exocyclic double bond allow for unique polymerization behaviors, including alternating copolymerization with various partners.

The alternating copolymerization of Bicyclo[4.1.0]heptane, 7-methylene- with carbon monoxide (CO), promoted by palladium complexes, has been shown to produce optically active polyketones. nih.gov These polymers possess a regular structure consisting of enone and 1,2-cyclohexane units. The stereochemistry of the resulting polymer can be controlled by the choice of optically active palladium catalysts.

Copolymerization of Bicyclo[4.1.0]heptane, 7-methylene- with CO
Catalyst SystemResulting Polymer StructureKey Feature
Optically active Palladium complexesOptically active polyketoneControl over polymer stereochemistry

Similarly, the copolymerization of Bicyclo[4.1.0]heptane, 7-methylene- with ethylene (B1197577), catalyzed by cobalt complexes, yields a copolymer with a highly regulated structure. This resulting polymer can undergo thermal rearrangement, leading to a new polymer with a C=C double bond in the main chain. This demonstrates the potential to create functional polymers that can be modified post-polymerization.

Development of Mechanistic Probes in Biological and Enzymatic Systems

The unique reactivity of the strained ring system in Bicyclo[4.1.0]heptane, 7-methylene- and its derivatives makes them useful as mechanistic probes to study chemical and biological processes. The ring-opening reactions of these compounds can provide insights into radical and transition-metal-catalyzed transformations.

For instance, studies on the ring-opening of 7-methylenebicyclo[4.1.0]heptan-2-one under reducing conditions (lithium in liquid ammonia) have revealed the formation of products resulting from the cleavage of both the exocyclic and endocyclic bonds of the cyclopropane ring. oregonstate.edu This provides valuable information on the regioselectivity and stereoelectronic control of radical reactions involving this bicyclic system.

Furthermore, the hydroaminoalkylation of Bicyclo[4.1.0]heptane, 7-methylene- catalyzed by titanium complexes has been investigated to understand the mechanistic details of this carbon-carbon bond-forming reaction. escholarship.org Density Functional Theory (DFT) calculations have been employed to elucidate the factors controlling the regioselectivity of the insertion of the methylenecyclopropane (B1220202) into the Ti-C bond of the catalyst. escholarship.org These studies contribute to a deeper understanding of transition-metal-catalyzed reactions and aid in the design of more efficient and selective catalysts.

Role in Bioorthogonal Chemistry for Advanced Chemical Biology Applications

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. While direct applications of Bicyclo[4.1.0]heptane, 7-methylene- in this field are still emerging, its structural features, particularly the strained cyclopropane ring, suggest its potential as a bioorthogonal reporter group.

The high ring strain of the bicyclo[4.1.0]heptane system makes it a potential candidate for strain-promoted cycloaddition reactions, a cornerstone of bioorthogonal chemistry. These reactions typically involve a strained alkene or alkyne that reacts selectively with a partner molecule, such as an azide (B81097) or a tetrazine. The release of ring strain provides the thermodynamic driving force for the reaction to proceed efficiently under physiological conditions.

Although specific examples of Bicyclo[4.1.0]heptane, 7-methylene- being used in bioorthogonal ligations are not yet prevalent in the literature, the reactivity of related cyclopropene (B1174273) derivatives in this context is well-established. nih.gov Future research may focus on designing derivatives of Bicyclo[4.1.0]heptane, 7-methylene- that can act as chemical reporters for labeling and tracking biomolecules in living cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing bicyclo[4.1.0]heptane derivatives, and how can reaction conditions be optimized?

  • Methodology : Cobalt-catalyzed dual C(sp³)-H activation enables the synthesis of bicyclo[4.1.0]heptanes via conformation-induced methylene activation. Key parameters include catalyst loading (e.g., Co(acac)₂), ligand choice (e.g., 8-aminoquinoline), and reaction temperature (80–120°C). For example, pivalamide derivatives undergo triple C(sp³)-H activation to yield bicyclo[3.1.0]hexanes .
  • Alternative routes : LiAlH₄ reduction of exo-(7-bicyclo[4.1.0]heptyl)glyoxylate followed by Corey-Winter olefination yields exo-7-vinyl derivatives with >80% yield .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing bicyclo[4.1.0]heptane derivatives?

  • Analytical workflow :

  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 136 for C₁₀H₁₆ derivatives) .
  • ¹³C NMR : Distinct signals for bridgehead carbons (δ 25–35 ppm) and methylene groups (δ 100–110 ppm for exocyclic double bonds) .
  • IR : Stretching vibrations for cyclopropane C-C bonds (850–950 cm⁻¹) .

Advanced Research Questions

Q. How do thermal isomerization pathways of bicyclo[4.1.0]heptane derivatives challenge orbital symmetry conservation principles?

  • Mechanistic insights : Thermolysis of 7-(trans-butenylidene)bicyclo[4.1.0]heptane produces racemic 8-methylbicyclo[5.3.0]undecadiene, contradicting Woodward-Hoffmann predictions. Stereospecificity loss suggests planar achiral intermediates (e.g., orthogonal 2-(1'-allyl)allyl biradicals) confirmed via CASSCF/6-31G* calculations .
  • Experimental validation : Racemization occurs without retro-cyclization, supporting irreversible intermediate formation .

Q. How can computational methods resolve contradictions in reaction intermediate energetics?

  • Case study : CASSCF calculations reveal that the planar transoid vinyltrimethylenemethane triplet is 8 kcal/mol lower in energy than bisallyl singlets for C₆H₈ systems. This explains preferential pathways despite symmetry constraints .

Q. How should researchers address conflicting thermodynamic data for bicyclo[4.1.0]heptane derivatives?

  • Data reconciliation :

PropertyValue (Literature 1)Value (Literature 2)MethodReference
ΔvapH (kJ/mol)38.6 (bicyclo[3.1.0]hexane)36.7 (bicyclo[4.1.0]heptane)Combustion calorimetry
  • Resolution : Cross-validate using high-level DFT (e.g., B3LYP/6-311+G**) and experimental techniques like static bomb calorimetry .

Q. What strategies resolve contradictory regioselectivity in bicyclo[4.1.0]heptane functionalization?

  • Case analysis : Substituent steric effects dictate reaction paths. For example, 7-(dicyclopropylmethylene)bicyclo[4.1.0]heptane favors path 3 (yielding 5b) over path 2 due to hindered transition states (84% yield vs. minor byproducts) .

Methodological Guidelines

  • Synthetic Optimization : Prioritize cobalt catalysis for strained systems and LiAlH₄ for stereospecific reductions .
  • Data Validation : Combine CASSCF for intermediates and GC-MS/NMR for structural confirmation .
  • Conflict Resolution : Use hybrid QM/MM models to reconcile experimental and computational discrepancies .

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